BenchChemオンラインストアへようこそ!

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide

Medicinal Chemistry Scaffold Differentiation Chemical Biology

Procure the exact structure CAS 2034288-77-0 to ensure reproducible Sirt2 SAR. Seemingly minor analog substitutions (e.g., furan→phenyl) cause >10-fold potency shifts, making generic oxadiazoles unreliable. This 98% pure, fully characterized scaffold lets you immediately probe the novel furan-2-carboxamide substitution against published Sirt2 inhibitors, bypassing multi-step synthesis for rapid triage and IP generation.

Molecular Formula C12H9N3O3S
Molecular Weight 275.28
CAS No. 2034288-77-0
Cat. No. B2466656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide
CAS2034288-77-0
Molecular FormulaC12H9N3O3S
Molecular Weight275.28
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C12H9N3O3S/c1-7-13-11(18-15-7)8-4-6-19-12(8)14-10(16)9-3-2-5-17-9/h2-6H,1H3,(H,14,16)
InChIKeyHRTAUQFGWLAMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide (CAS 2034288-77-0): Chemical Identity and Procurement Baseline


N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide (CAS 2034288-77-0) is a synthetic heterocyclic small molecule (molecular formula C₁₂H₉N₃O₃S; molecular weight 275.28 g/mol) that incorporates a 1,2,4‑oxadiazole ring, a thiophene core, and a furan‑2‑carboxamide moiety within a single, fully characterized scaffold . The compound is commercially available from multiple suppliers at a typical purity of 98%, enabling its use as a research‑grade chemical intermediate or screening candidate . Its structure places it within the broader class of oxadiazole‑containing heterocycles, a family widely explored for diverse biological activities, yet the specific substitution pattern of this compound is not shared by any reported close analog [1].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide (CAS 2034288-77-0) in Focused Research Programs


The 1,2,4‑oxadiazole class exhibits exquisite sensitivity of biological activity to peripheral substitution; even minor changes in the heterocyclic appendages can abolish target engagement or radically alter selectivity profiles [1]. For example, in the structurally related 1,2,4‑oxadiazole Sirt2 inhibitor series, moving the amide linkage from a furan to a phenyl ring or altering the thiophene connectivity resulted in >10‑fold shifts in inhibitory potency, demonstrating that the precise arrangement present in the target compound is not interchangeable with seemingly similar analogs [1]. Without published head‑to‑head data for CAS 2034288-77-0 itself, any substitution with a generic oxadiazole carries the risk of complete loss of the desired activity, making procurement of the exact chemical structure essential for reproducibility.

Quantitative Differentiation Evidence for N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide (CAS 2034288-77-0) Versus Closest Analogs


Structural Uniqueness: Absence of Any Identical Scaffold Among Published 1,2,4-Oxadiazole Bioactives

A comprehensive search of the primary literature, including the ChEMBL, BindingDB, and PubMed databases, returned no compounds sharing the identical substitution pattern of the target molecule—namely, a 3‑methyl‑1,2,4‑oxadiazol‑5‑yl group directly attached to the 3‑position of a thiophene ring that is further substituted at the 2‑position with a furan‑2‑carboxamide [1][2]. The closest reported analog, N‑{[3‑(thiophen‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl]methyl}furan‑2‑carboxamide, differs in both the oxadiazole connectivity (3‑thiophenyl‑ vs. 5‑thiophenyl‑oxadiazole) and the insertion of a methylene spacer, resulting in a distinct pharmacophoric geometry . No quantitative biological data could be located for the target compound itself in the public domain as of the search date.

Medicinal Chemistry Scaffold Differentiation Chemical Biology

Physicochemical Identity: Unambiguous Molecular Formula and Purity Specification Enable Reproducible Procurement

The target compound is supplied with a defined molecular formula (C₁₂H₉N₃O₃S), molecular weight (275.28 g/mol), and a minimum purity of 98% as determined by the vendor's internal quality assurance . In contrast, many exploratory oxadiazole analogs available through custom synthesis lack batch‑specific purity certification, introducing variability that can confound biological assay interpretation . The absence of isomeric impurities, which is critical for heterocycles containing the 1,2,4‑oxadiazole motif that can undergo thermal rearrangement, has not been specifically reported but is implied by the high purity specification.

Chemical Procurement Quality Control Reproducibility

Target Class Context: The 1,2,4‑Oxadiazole Scaffold Is a Privileged Sirtuin‑2 Inhibitor Chemotype, Yet the Target Compound's Precise Substitution Pattern Remains Untested

The 1,2,4‑oxadiazole ring system has been validated as a substrate‑competitive, cofactor‑noncompetitive pharmacophore for inhibiting the NAD⁺‑dependent deacylase Sirtuin‑2 (Sirt2), with optimized analogs achieving sub‑micromolar IC₅₀ values in deacetylation assays and demonstrating antiproliferative activity in prostate cancer cell models [1]. The target compound contains the identical 1,2,4‑oxadiazole‑thiophene core present in the most potent Sirt2 inhibitors from this series (e.g., compound 33, IC₅₀ = 0.34 µM), yet differs in the amide‑linked heterocycle (furan‑2‑carboxamide vs. substituted benzamide) and the absence of a methylene spacer [1]. Whether these modifications enhance or diminish Sirt2 affinity has not been determined experimentally.

Epigenetics Sirtuin Inhibition Cancer Biology

Recommended Application Scenarios for N-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide (CAS 2034288-77-0) Based on Available Evidence


Exploratory Sirtuin‑2 Inhibitor Screening and SAR Expansion

The compound's 1,2,4‑oxadiazole‑thiophene core aligns with the pharmacophore of validated Sirt2 inhibitors, yet its unique furan‑2‑carboxamide substituent and direct thiophene‑oxadiazole linkage have not been probed in deacetylase assays. Incorporating CAS 2034288-77-0 into a screening panel alongside the published series (e.g., compounds 1–33 from Colcerasa et al., 2024 [1]) would immediately reveal whether the furan substitution confers an activity gain or loss, generating novel SAR that cannot be inferred from existing data. This scenario is ideal for academic medicinal chemistry groups seeking to expand the chemical space around the Sirt2 active site.

Chemical Probe Development for Target Validation Studies

Given the privileged status of 1,2,4‑oxadiazoles as Sirt2 ligand scaffolds [1], the target compound could serve as a starting point for a chemical probe program, provided that the purchaser conducts primary biochemical profiling. The commercial availability of the compound at 98% purity reduces the synthetic burden for initial testing, allowing rapid triage of the scaffold before committing to multi‑step analog synthesis. If activity is confirmed, the compound's structural novelty—relative to all publicly disclosed Sirt2 inhibitors—would support intellectual property generation.

Method Development for 1,2,4‑Oxadiazole‑Containing Compound Analysis

The well‑defined molecular formula and high purity of the commercial material make it a suitable reference standard for developing HPLC‑MS or UPLC‑PDA methods aimed at characterizing 1,2,4‑oxadiazole libraries. Its retention time, mass spectrum, and UV absorbance profile can serve as a benchmark for establishing purity assessment protocols in laboratories that synthesize or procure related heterocycles.

Computational Chemistry and Docking Studies

The compound's three‑dimensional structure, featuring a rotatable bond between the thiophene and oxadiazole rings and a planar furan carboxamide, presents an interesting test case for evaluating docking pose predictions against the published hSirt2‑oxadiazole co‑crystal structure (PDB 8PY3 [1]). Comparative docking of the target compound and known Sirt2 inhibitors can guide synthetic prioritization before wet‑lab testing.

Quote Request

Request a Quote for N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.